molecular formula C17H11F3N2OS B2576286 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide CAS No. 379725-94-7

2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide

Cat. No. B2576286
CAS RN: 379725-94-7
M. Wt: 348.34
InChI Key: ULKAJGWDCABEST-UHFFFAOYSA-N
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Description

2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide, also known as TFB-TQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. TFB-TQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide is not fully understood. However, it has been suggested that 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide inhibits the activity of certain enzymes involved in cancer cell growth and viral replication. 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and RNA polymerase, which are involved in cancer cell growth and viral replication. 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide in lab experiments is its diverse biological activities. 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide has been shown to have anticancer, antiviral, and antibacterial properties, making it a useful compound for studying various diseases. However, one limitation of using 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide. One area of interest is the development of more efficient synthesis methods for 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide. Another area of interest is the study of 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide as a potential treatment for other viral infections, such as human immunodeficiency virus (HIV). Additionally, further research is needed to fully understand the mechanism of action of 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide and its potential applications in various fields of research.
Conclusion
In conclusion, 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide is a chemical compound with potential applications in various fields of research. Its diverse biological activities make it a useful compound for studying various diseases. The synthesis method of 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide involves the reaction of 2-amino-N-(2-trifluoromethylphenyl)quinoline-4-carboxamide with hydrogen sulfide gas in the presence of a catalyst. 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide has been shown to have anticancer, antiviral, and antibacterial properties, and its mechanism of action involves the inhibition of certain enzymes and the induction of apoptosis. However, further research is needed to fully understand the potential applications of 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide in various fields of research.

Synthesis Methods

The synthesis of 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide involves the reaction of 2-amino-N-(2-trifluoromethylphenyl)quinoline-4-carboxamide with hydrogen sulfide gas in the presence of a catalyst. The resulting product is then purified through column chromatography. The yield of 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide is reported to be around 50%.

Scientific Research Applications

2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide has potential applications in various fields of research. It has been studied for its anticancer, antiviral, and antibacterial properties. 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied as a potential treatment for viral infections, such as hepatitis C virus and influenza virus. 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide has been shown to have antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-sulfanylidene-N-[2-(trifluoromethyl)phenyl]-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2OS/c18-17(19,20)12-6-2-4-8-14(12)22-16(23)11-9-15(24)21-13-7-3-1-5-10(11)13/h1-9H,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKAJGWDCABEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=S)N2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide

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